molecular formula C11H11F2N3 B2596825 (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine CAS No. 947012-77-3

(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine

Cat. No.: B2596825
CAS No.: 947012-77-3
M. Wt: 223.227
InChI Key: KNMUEJFWJANZDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine typically involves the reaction of 3,4-difluoroaniline with 1-methyl-1H-imidazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF), to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

(3,4-Difluorophenyl)(1-methyl-1H-imidazol-2-YL)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12F2N4
  • Molecular Weight : 240.24 g/mol
  • Structure : The compound features a difluorophenyl group attached to a methanamine linked to a 1-methyl-1H-imidazole moiety.

Pharmacological Profile

The compound has been studied for its interactions with various biological targets, particularly in the context of neurological and inflammatory conditions. Key findings include:

  • Sodium Channel Inhibition : It has shown high-affinity binding to human Nav1.8 sodium channels, with an IC50 of 8 nM under specific conditions, indicating potential use in pain management therapies .
  • Neuroprotective Effects : In preclinical models, this compound exhibited neuroprotective properties. It was effective in reducing neuronal damage in models of cerebral ischemia .
  • Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokine release in various cell lines, suggesting its potential utility in treating inflammatory diseases .

The mechanisms through which this compound exerts its effects include:

  • Ion Channel Modulation : By blocking specific sodium channels, the compound alters neuronal excitability and reduces pain signaling pathways.
  • Cytokine Inhibition : It interferes with the signaling pathways that lead to cytokine production, thereby mitigating inflammation.

Study 1: Pain Management

In a study involving neuropathic pain models, administration of this compound resulted in significant reductions in pain scores compared to control groups. This suggests that the compound may be effective in managing chronic pain conditions .

Study 2: Cerebral Ischemia

Research involving rat models of cerebral ischemia indicated that treatment with the compound led to a marked decrease in infarct size and improved neurological outcomes. This highlights its potential as a therapeutic agent for stroke .

Data Table

Biological ActivityObserved EffectReference
Sodium Channel InhibitionIC50 = 8 nM
NeuroprotectionReduced neuronal damage
Anti-inflammatory ActivityInhibition of cytokine release
Pain ManagementSignificant reduction in pain

Properties

IUPAC Name

(3,4-difluorophenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-16-5-4-15-11(16)10(14)7-2-3-8(12)9(13)6-7/h2-6,10H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMUEJFWJANZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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